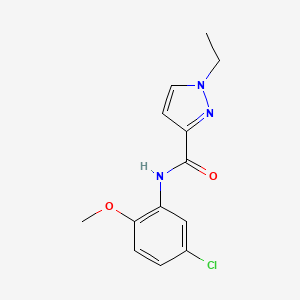

![molecular formula C12H17N5 B5501479 N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine often involves cyclization reactions and the incorporation of allyl groups. For example, a related compound was synthesized by cyclization of a thiosemicarbazide derivative in the presence of nickel nitrate, showcasing the typical synthetic approach for such compounds (Repich et al., 2017). The allyl rearrangement in azaindolizine compounds, including triazolopyrimidines, indicates the versatility of reactions involving allyl groups (Makisumi, 1963).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of nitrogen atoms in the ring, which significantly influence the electronic and spatial configuration of the molecule. X-ray diffraction analysis often reveals interesting aspects of their structure, such as inversion dimers and π-stacking interactions, which are crucial for understanding the compound's reactivity and properties (Repich et al., 2017).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including rearrangements and ring closures, which are essential for synthesizing derivatives with different substituents and properties. The thermal rearrangement of triazolopyrimidines, for instance, can lead to multiple products, showcasing the compound's reactivity and the potential for creating diverse derivatives (Makisumi, 1963).

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Synthesis and Rearrangement

A study detailed the thermal rearrangement of a closely related compound, 7-allyloxy-5, 6-dimethyl-s-triazolo [1, 5-a] pyrimidine, leading to various rearrangement products. This demonstrates the compound's potential for chemical modification and the exploration of its derivatives (Makisumi, 1963).

Novel Synthesis Methods

Research has developed new methods for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showing the compound's versatility in chemical reactions. These derivatives have displayed various biological activities, such as antitumor, antiviral, and antimicrobial properties (Fizer, Slivka, & Lendel, 2013).

Potential Biological Activities

Antimicrobial and Antifungal Activities

A study synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and tested their in vitro antimicrobial and antifungal activities, indicating the compound's potential in developing new antimicrobial agents (Komykhov et al., 2017).

Antitumor and Antimicrobial Activities

Another research focused on enaminones as building blocks for synthesizing substituted pyrazoles, showing antitumor and antimicrobial activities. This highlights the potential of N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives in medical research (Riyadh, 2011).

Crystal Structure Analysis

- Molecular and Crystal Structure: A study provided detailed insights into the crystal structure of a related compound, aiding in the understanding of its chemical behavior and potential interactions with biological targets (Dolzhenko et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

Propiedades

IUPAC Name |

6-ethyl-2,5-dimethyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-5-7-13-11-10(6-2)8(3)14-12-15-9(4)16-17(11)12/h5,13H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHYHIKZSGKSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C(=NC(=N2)C)N=C1C)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)